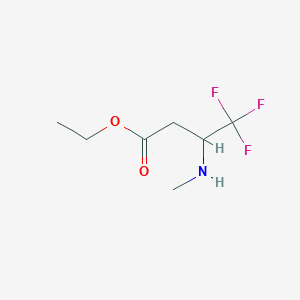

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate

Description

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h5,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITCSDVIMLVQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of ethyl 4,4,4-trifluoro-3-(methylamino)butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(methylamino)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methylamino vs. Methyl, Indol-3-yl, and Phenylamino Groups

Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS 6975-13-9)

- Structure: Replaces the methylamino group with a methyl substituent.

- Properties: Similar molecular weight (198.14 g/mol) but lacks hydrogen-bonding capability due to the absence of the NH group. This reduces solubility in polar solvents compared to the methylamino analog .

- Synthesis: Typically prepared via esterification of 4,4,4-trifluoro-3-methylbutanoic acid.

Ethyl 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoate (CAS 151636-96-3)

- Structure: Substitutes methylamino with an indol-3-yl group.

- Properties : Increased molecular weight (285.27 g/mol) and aromaticity, enhancing lipophilicity (LogP ~3.5 predicted) . Demonstrates activity in amyloid-beta inhibition studies .

- Applications : Used in neuropharmacology research due to its indole moiety, which interacts with biological targets like serotonin receptors .

Ethyl 4,4,4-Trifluoro-3-(phenylamino)but-2-enoate (CAS 1700-88-5)

- Structure: Features a phenylamino group and a double bond (but-2-enoate).

- Molecular weight is 259.22 g/mol .

- Reactivity: The α,β-unsaturated ester is prone to Michael addition reactions, unlike the saturated methylamino derivative .

Saturation and Stereochemistry

Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate (CAS 121303-76-2)

- Structure : Unsaturated analog with a double bond at C2–C3.

- Properties : The conjugation between the ester and double bond alters electronic properties, lowering the pKa of the NH group (predicted pKa ~8.5 vs. ~9.2 for the saturated compound) .

- Synthesis : Prepared via condensation reactions, with stereochemistry controlled using chiral auxiliaries .

(R)-Ethyl 4,4,4-Trifluoro-3-(methylamino)butanoate

Physicochemical and Functional Comparisons

Key: TF = Trifluoro; BA = Butanoate; BE = But-2-enoate.

Biological Activity

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H12F3NO2

- Molecular Weight : 201.17 g/mol

- Functional Groups : Trifluoromethyl group, ethyl ester group, and methylamino group.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and potential biological interactions.

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate exhibits its biological effects through several mechanisms:

-

Chemical Reactivity : The compound can undergo various chemical transformations, interacting with biomolecules through oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can yield carboxylic acids.

- Reduction : May convert the ester to alcohols.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

- Biochemical Pathways : It has been shown to produce significant metabolites such as 4-amino-2,6-bis(trifluoromethyl)pyridine and other complex organic molecules through its reactions with different reagents.

Biological Activity

Research indicates that Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate may have various biological activities:

- Pharmaceutical Applications : The compound is being investigated as a potential pharmaceutical intermediate. Its derivatives are known to serve as chiral precursors in the synthesis of antidepressants such as befloxatone .

- Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial activity due to their unique electronic properties. Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate may follow this trend.

Case Studies and Research Findings

- Synthesis and Applications :

- Comparative Analysis :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate, and how can reaction conditions be optimized?

- Methodology :

- Enzymatic Reduction : Whole-cell biocatalysis using E. coli with dual plasmids (aldehyde reductase and glucose dehydrogenase) enables efficient NADPH regeneration in a two-phase system to minimize enzyme inhibition .

- Asymmetric Hydrogenation : Catalytic hydrogenation with chiral ligands (e.g., Rh or Ru complexes) can achieve enantioselectivity, though substrate-specific optimization is required for trifluoromethyl groups .

- Key Parameters : pH control (6.5–7.5), temperature (25–30°C), and solvent polarity (aqueous-organic biphasic systems) are critical for yield and enantiomeric excess (e.g., >90% ee reported for analogous trifluoro-3-hydroxybutanoates) .

Q. How can the structure of Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate be confirmed using spectroscopic methods?

- Analytical Techniques :

- NMR : H-NMR signals for the methylamino group (δ ~2.8 ppm, singlet) and trifluoromethyl moiety (δ ~1.3 ppm, quartet) are diagnostic. F-NMR shows a distinct triplet near -70 ppm for CF .

- Mass Spectrometry : Predicted adducts include [M+H] at m/z 198.07 with a collision cross-section (CCS) of 145.3 Ų, validated using ion mobility spectrometry .

- IR : Stretching vibrations for ester carbonyl (1730 cm) and N-H (3460 cm) confirm functional groups .

Q. What analytical techniques are most effective for assessing the purity of this compound?

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) resolve enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

- GC-MS : Suitable for volatile derivatives (e.g., silylated samples) with detection limits <0.1% impurities .

- Optical Rotation : Specific rotation measurements (e.g., [α] = ±20.9° for methyl ester analogs) verify enantiopurity .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges in synthesizing enantiomerically pure forms?

- Chiral Resolution :

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures, achieving >95% ee .

- Diastereomeric Salt Formation : Use of chiral amines (e.g., (R)-1-phenylethylamine) crystallizes enantiomers, as demonstrated for trifluoro-3-hydroxybutanoate derivatives .

- Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in hydrogenation reactions yield enantiomeric ratios up to 98:2 .

Q. How do enzymatic synthesis methods compare to traditional chemical approaches for this compound?

- Advantages of Enzymatic Methods :

- Sustainability : Avoids heavy-metal catalysts and harsh conditions (e.g., high-pressure H).

- Selectivity : Higher enantioselectivity (e.g., 99% ee vs. 80–90% ee for chemical methods) .

- Limitations :

- Scale-Up Challenges : Substrate inhibition in aqueous systems requires biphasic solvents or immobilized enzymes .

- Data Comparison :

| Method | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Enzymatic Reduction | 85–92 | 95–99 | 24–48 |

| Asymmetric Hydrogenation | 70–80 | 85–90 | 12–18 |

Q. What are the key considerations in designing experiments to study its biological activity?

- Assay Design :

- Target Selection : Prioritize enzymes with fluorophilic binding pockets (e.g., fluorinases or proteases) due to the compound’s CF group .

- Solubility : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Mechanistic Studies :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) to targets like serum albumin or membrane receptors.

- Molecular Dynamics (MD) : Simulates interactions with hydrophobic protein domains influenced by the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.